molecular formula C10H9ClO3 B6229254 5-chloro-2-cyclopropoxybenzoic acid CAS No. 959749-03-2

5-chloro-2-cyclopropoxybenzoic acid

Cat. No.: B6229254
CAS No.: 959749-03-2
M. Wt: 212.6
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Description

5-chloro-2-cyclopropoxybenzoic acid is an organic compound with the molecular formula C10H9ClO3 It is a derivative of benzoic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-cyclopropoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzoic acid.

    Cyclopropylation: The 2-chlorobenzoic acid undergoes a cyclopropylation reaction to introduce the cyclopropoxy group at the 2-position. This can be achieved using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Chlorination: The resulting 2-cyclopropoxybenzoic acid is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

5-chloro-2-cyclopropoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-cyclopropoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropoxy group can enhance the compound’s binding affinity to certain molecular targets, while the chlorine atom can influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-chlorobenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.

    5-bromo-2-cyclopropoxybenzoic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    2-cyclopropoxybenzoic acid: Lacks the chlorine atom, which can influence its chemical properties and reactivity.

Uniqueness

5-chloro-2-cyclopropoxybenzoic acid is unique due to the presence of both the chlorine atom and the cyclopropoxy group. This combination can enhance its reactivity and binding affinity in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

959749-03-2

Molecular Formula

C10H9ClO3

Molecular Weight

212.6

Purity

95

Origin of Product

United States

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